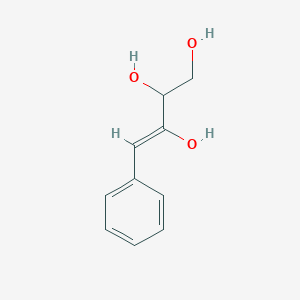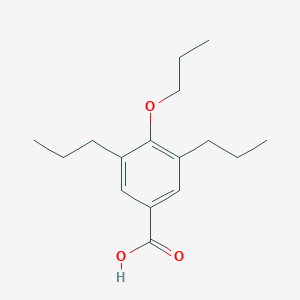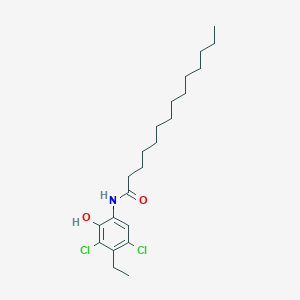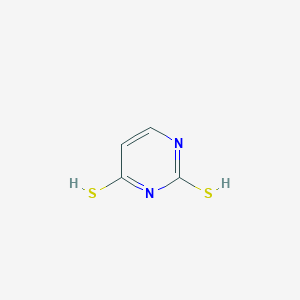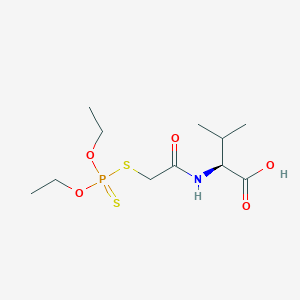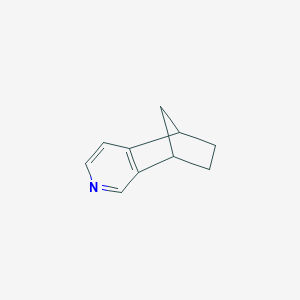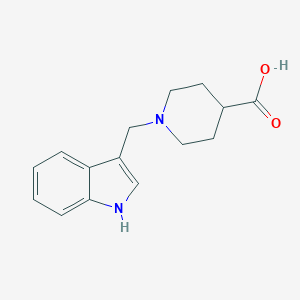
2-(3-甲氧基-4-甲苯基)乙酸
描述
Synthesis Analysis
The synthesis of compounds structurally related to 2-(3-Methoxy-4-methylphenyl)acetic acid often involves regioselective bromination or other halogenation techniques, showcasing the versatility of phenylacetic acid derivatives in organic synthesis. For example, 2-(3-Bromo-4-methoxyphenyl)acetic acid was synthesized via regioselective bromination of 4-methoxyphenylacetic acid, achieving an 84% yield, highlighting the efficiency of halogenation in modifying the compound's properties (Guzei, Gunderson, & Hill, 2010).
Molecular Structure Analysis
The molecular structure of phenylacetic acid derivatives is characterized by the orientation of substituents on the phenyl ring, which significantly affects the compound's reactivity and interactions. In the case of (3-Methoxyphenyl)acetic acid, the methoxy group and acetic acid substituent exhibit specific orientations, impacting the molecule's overall geometry and hydrogen bonding capability in the crystal form (Choudhury & Row, 2002).
Chemical Reactions and Properties
Phenylacetic acid derivatives undergo various chemical reactions, including cyclization and condensation, to form complex structures. For example, novel 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid were synthesized, showcasing the compound's versatility as a precursor for antimicrobial agents (Noolvi, Patel, Kamboj, & Cameotra, 2016).
科学研究应用
化合物降解的高级氧化工艺
对扑热息痛 (ACT) 通过高级氧化工艺 (AOP) 降解的研究突出了 AOP 在处理含有难降解化合物的含水介质方面的潜力。这种方法产生了各种副产物,表明所涉及的化学反应的复杂性以及了解降解途径和副产物的生物毒性对于环境安全的重要性 (Qutob 等,2022)。
农药毒性和环境影响
对 2,4-D 除草剂毒性的研究强调了了解化学化合物对环境和生物的影响的重要性。它强调了对广泛使用的化学品的毒理学、诱变性和生态效应的研究的必要性 (Zuanazzi 等,2020)。
对土壤和有机质的吸附
对包括 2,4-D 在内的苯氧基除草剂对各种土壤和矿物的吸附的研究提供了对环境行为和修复策略的见解。了解化学物质与环境基质之间的相互作用可以为制定更有效和可持续的农业实践提供信息 (Werner 等,2012)。
废水处理
对农药行业废水回收的研究强调了去除有毒污染物所需的有效处理方法。研究表明,将生物过程与活性炭相结合是处理高强度废水的有效方法 (Goodwin 等,2018)。
相关化合物的治疗和工业重要性
对丁香酸药理和工业应用的探索展示了酚类化合物的更广泛潜力。它们的抗氧化、抗菌和神经保护活性,以及在生物修复和催化中的应用,展示了这些化合物在健康和工业领域的通用性 (Srinivasulu 等,2018)。
作用机制
Target of Action
This compound is a derivative of acetic acid, with a methoxy and a methyl group attached to the phenyl ring
Mode of Action
Based on its structural similarity to other phenylacetic acid derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking . The presence of the methoxy and methyl groups may influence the compound’s binding affinity and selectivity.
Biochemical Pathways
Phenylacetic acid derivatives are known to participate in a variety of biological processes, including neurotransmission, inflammation, and metabolism . The methoxy and methyl substitutions on the phenyl ring may alter the compound’s activity in these pathways.
Pharmacokinetics
The compound’s bioavailability may be influenced by factors such as its lipophilicity, molecular weight, and the presence of transporters in the body .
Result of Action
As a derivative of phenylacetic acid, it may exhibit a range of biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects . .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-(3-Methoxy-4-methylphenyl)acetic acid. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with targets . Additionally, the compound’s activity may be influenced by the physiological environment in which it is administered, including the presence of enzymes, transporters, and other biomolecules .
属性
IUPAC Name |
2-(3-methoxy-4-methylphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-7-3-4-8(6-10(11)12)5-9(7)13-2/h3-5H,6H2,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCHVZBMNFXWCTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CC(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00429333 | |
| Record name | 2-(3-methoxy-4-methylphenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00429333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Methoxy-4-methylphenyl)acetic acid | |
CAS RN |
100861-38-9 | |
| Record name | 2-(3-methoxy-4-methylphenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00429333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(3-methoxy-4-methylphenyl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



